![molecular formula C8H8Cl2O2 B1602063 (2,6-Dichloro-4-methoxyphenyl)methanol CAS No. 86111-47-9](/img/structure/B1602063.png)
(2,6-Dichloro-4-methoxyphenyl)methanol
Overview
Description
“(2,6-Dichloro-4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C8H8Cl2O2 . It has an average mass of 207.054 Da and a monoisotopic mass of 205.990128 Da .
Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-4-methoxyphenyl)methanol” consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-methoxyphenyl)methanol” is a powder that is stored at room temperature . It has a melting point of 78-79 degrees Celsius .Scientific Research Applications
Here’s a brief overview of the compound:
Basic Information
“(2,6-Dichloro-4-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 86111-47-9 . It has a molecular weight of 207.06 . The compound is typically stored at room temperature and comes in a physical form of powder .
Synthesis
The compound is used in the synthesis of other substances . However, detailed synthesis routes and outcomes are not readily available.
Safety Information
The safety information for this compound includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Pharmacological Activities
While not directly related to “(2,6-Dichloro-4-methoxyphenyl)methanol”, it’s worth noting that similar compounds, such as 1,4-DHPs, have been synthesized and found to possess various pharmacological activities. These include anticancer, bronchodilating, antidiabetic, neurotropic, antianginal, and other activities .
Safety and Hazards
The safety data sheet (SDS) for “(2,6-Dichloro-4-methoxyphenyl)methanol” indicates that it may be harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other organic compounds, it likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
Its molecular weight (20706 g/mol) suggests that it may be well-absorbed in the body . Its methoxy and hydroxyl groups could potentially undergo Phase II metabolism, leading to the formation of glucuronide or sulfate conjugates .
Result of Action
The molecular and cellular effects of (2,6-Dichloro-4-methoxyphenyl)methanol’s action are currently unknown due to the lack of research on this compound .
properties
IUPAC Name |
(2,6-dichloro-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPKMEKJXBJIEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560872 | |
Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-methoxyphenyl)methanol | |
CAS RN |
86111-47-9 | |
Record name | (2,6-Dichloro-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60560872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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